3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions: The thiazole ring is then substituted with a phenyl group at the 4-position using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA synthesis in cancer cells, leading to apoptosis (programmed cell death). The thiazole ring plays a crucial role in its biological activity by facilitating interactions with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide group.
Biological Activity
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H18N2OS
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated that compounds containing thiazole rings show significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential effectiveness against various bacterial strains and fungi.
- For instance, a study found that thiazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values ranging from 8 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- Preliminary investigations have shown that similar thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins.
- A case study reported that a related thiazole derivative inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis .
-
Anti-inflammatory Effects :
- Thiazole derivatives have been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- In vitro assays indicated that related compounds significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may arise from:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
Case Studies
Several studies have explored the efficacy of thiazole derivatives similar to this compound:
Properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)8-15(18)17-13-6-4-12(5-7-13)14-9-19-11(3)16-14/h4-7,9-10H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYUHJRFJJSMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.